tert-butyl N-methyl-N-methylsulfonylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-methylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCCMPHACGIDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726832 | |
| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894351-83-8 | |
| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl N-methyl-N-methylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-methyl-N-methylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, cesium carbonate as a base, and solvents like 1,4-dioxane . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Scientific Research Applications
tert-butyl N-methyl-N-methylsulfonylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis, particularly for amines.
Biology: It is employed in the synthesis of biologically active molecules and peptides.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-methylsulfonylcarbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic reactions . The molecular targets and pathways involved include the formation of stable carbamate linkages, which protect the amine group during subsequent chemical transformations .
Comparison with Similar Compounds
The following analysis compares tert-butyl N-methyl-N-methylsulfonylcarbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives
Key Observations:
Electron-Withdrawing Effects :
- The methylsulfonyl group in the target compound enhances stability and resistance to nucleophilic attack compared to allyl or alkyl substituents .
- Chlorosulfonyl derivatives (e.g., ) exhibit higher reactivity due to the labile chlorine atom, making them suitable for coupling reactions.
Steric and Solubility Properties :
- Bulky substituents like cyclobutyl or branched alkyl chains reduce solubility in polar solvents, whereas aromatic sulfonyl groups (e.g., ) may improve solubility in organic media.
Hydrogen Bonding and Crystallinity :
- While direct data are unavailable for the target compound, tert-butyl N-hydroxycarbamate () demonstrates strong hydrogen bonding (O–H···O: 1.74 Å, 171° angle) , suggesting that sulfonyl groups in analogs may influence crystal packing via dipole interactions.
Key Insights:
- The methylsulfonyl group in the target compound likely reduces its nucleophilic susceptibility compared to chlorosulfonyl analogs, making it more suitable for stable protecting groups .
- Allyl-substituted carbamates (e.g., ) are preferred in materials science due to their polymerization versatility.
Spectroscopic and Analytical Data
While highlights NMR and UV spectroscopy for structural elucidation of unrelated compounds, tert-butyl carbamates typically show distinct signals in $^{1}\text{H}$-NMR:
- tert-Butyl group : ~1.4 ppm (singlet, 9H).
- Methylsulfonyl group : ~3.0 ppm (singlet, 3H) and deshielded carbonyl (C=O) at ~150–160 ppm in $^{13}\text{C}$-NMR.
Comparatively, chlorosulfonyl derivatives () exhibit downfield shifts for sulfonyl-attached protons (e.g., 3.5–4.0 ppm) due to electronegativity.
Biological Activity
tert-butyl N-methyl-N-methylsulfonylcarbamate is a chemical compound that has garnered attention in various fields due to its biological activity. This article delves into the compound's biological properties, metabolism, and potential applications, supported by relevant data and case studies.
- Chemical Formula : C6H13NO2S
- Molecular Weight : 161.24 g/mol
- Structure : The compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity in chemical reactions.
Biological Activity
The biological activity of this compound can be characterized by its effects on various biological systems, particularly its interaction with enzymes and potential therapeutic applications.
Enzyme Interaction
Studies have shown that compounds containing the N-methyl-N-methylsulfonylcarbamate moiety can interact with specific enzymes, leading to significant biological effects. For instance, the metabolism of related compounds suggests that the tert-butyl group may influence enzyme activity through steric effects, altering the metabolic pathways in organisms .
Toxicological Profile
Toxicological assessments have indicated that exposure to similar carbamate compounds can lead to varying degrees of toxicity depending on the route of exposure (oral, inhalation, dermal). The effects observed include:
- Neurological impacts such as CNS depression.
- Hepatic alterations characterized by enzyme induction and cellular hypertrophy .
- Carcinogenic potential remains inconclusive but warrants further investigation due to observed tumorigenic effects in animal models .
Case Studies
-
Acute Myeloid Leukemia (AML) Research
A study exploring drug efficacy in AML highlighted that certain carbamate derivatives could induce differentiation in leukemia cell lines. These compounds were shown to upregulate surface markers indicative of differentiation, suggesting a potential therapeutic role for this compound or its analogs in cancer treatment . -
Insect Metabolism Studies
Research investigating the metabolism of related compounds in insects revealed that both the tert-butyl and N-methyl groups undergo hydroxylation, leading to various phenolic metabolites. This metabolic pathway illustrates the compound's potential ecological impact and its interactions within biological systems .
Data Tables
Q & A
What are the recommended synthetic methodologies for tert-butyl N-methyl-N-methylsulfonylcarbamate in academic research?
Level: Basic
Answer:
The synthesis of tert-butyl carbamate derivatives typically involves multi-step protocols. For example, tert-butyl carbamates are often prepared via nucleophilic substitution or condensation reactions. A common approach includes:
Protection of amines : Use tert-butyl dicarbonate (Boc anhydride) to protect amine groups under basic conditions (e.g., DMAP or TEA in THF) .
Sulfonylation : Introduce the methylsulfonyl group using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or DIPEA) .
Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) or recrystallization from polar solvents like ethanol/water mixtures .
Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products.
What spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of tert-butyl groups (δ ~1.4 ppm for CH₃ in ¹H NMR; δ ~28 ppm for quaternary carbon in ¹³C NMR) and sulfonyl groups (δ ~3.3 ppm for SO₂CH₃ in ¹H NMR) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight and fragmentation patterns .
IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .
What are the critical safety considerations when handling tert-butyl carbamate derivatives in the laboratory?
Level: Basic
Answer:
Storage : Store in airtight containers at –20°C to prevent hydrolysis or oxidation .
Handling :
- Use explosion-proof equipment and avoid sparks near volatile solvents (e.g., THF or DCM) .
- Wear PPE (gloves, goggles, lab coat) to prevent skin/eye contact with sulfonating agents (e.g., MsCl) .
Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for sulfonate waste .
How can researchers resolve contradictions in NMR data when determining the conformation of tert-butyl groups in carbamate derivatives?
Level: Advanced
Answer:
Contradictions in NMR data often arise from dynamic equilibria between axial and equatorial conformers of the tert-butyl group. To address this:
Dynamic Low-Temperature NMR : Perform experiments at –40°C to –80°C to "freeze" conformational exchange and observe distinct signals .
DFT Calculations : Compare experimental NMR shifts with computed values for axial vs. equatorial conformers. Include explicit solvent models (e.g., PCM for DMSO or CDCl₃) to improve accuracy .
X-ray Crystallography : Resolve ambiguity by determining solid-state structures, which often stabilize one conformer .
What strategies optimize the yield of tert-butyl carbamate derivatives in multi-step syntheses?
Level: Advanced
Answer:
Reaction Solvent : Use anhydrous DMF or THF to enhance nucleophilicity during Boc protection .
Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
Workup Optimization :
- Extract unreacted reagents with saturated NaHCO₃ or brine to reduce impurities .
- Use activated molecular sieves to scavenge water in moisture-sensitive steps .
Scale-Up Adjustments : Reduce reaction time by microwave-assisted synthesis (e.g., 100°C for 30 minutes) .
How does the steric hindrance of the tert-butyl group influence the reactivity and selectivity in N-methylsulfonylcarbamate formation?
Level: Advanced
Answer:
The bulky tert-butyl group:
Steric Shielding : Protects the carbamate nitrogen from undesired nucleophilic attacks, improving regioselectivity in sulfonylation .
Conformational Control : Favors equatorial positioning in solution (due to solvation effects), which alters the accessibility of reactive sites .
Reaction Rate Modulation : Slows down sulfonylation kinetics due to steric bulk, requiring elevated temperatures (e.g., 60–80°C) for completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
